molecular formula C8H5Cl2NO B2741350 7-Chloro-2-(chloromethyl)benzoxazole CAS No. 116044-87-2

7-Chloro-2-(chloromethyl)benzoxazole

Cat. No.: B2741350
CAS No.: 116044-87-2
M. Wt: 202.03
InChI Key: CBGNQFKWYGLPHN-UHFFFAOYSA-N
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Description

7-Chloro-2-(chloromethyl)benzoxazole is a heterocyclic aromatic compound that belongs to the benzoxazole family Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-2-(chloromethyl)benzoxazole typically involves the reaction of 2-aminophenol with chlorinated aldehydes or ketones under specific conditions. One common method is the condensation reaction of 2-aminophenol with chlorinated aromatic aldehydes in the presence of catalysts such as titanium tetraisopropoxide (TTIP) and mesoporous titania-alumina mixed oxide (MTAMO) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 7-Chloro-2-(chloromethyl)benzoxazole undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles, leading to the formation of diverse derivatives.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form dechlorinated products.

    Condensation Reactions: It can react with amines or other nucleophiles to form new heterocyclic compounds.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols under basic or acidic conditions.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate are used.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.

Major Products: The major products formed from these reactions include substituted benzoxazoles, oxides, and dechlorinated derivatives .

Comparison with Similar Compounds

  • 2-Chlorobenzoxazole
  • 5-Nitro-2-(4-butylphenyl)benzoxazole
  • 2-(4-butylphenyl)oxazolo[4,5-b]pyridine

Comparison: Compared to other benzoxazole derivatives, it exhibits higher antimicrobial activity and better binding affinity to biological targets .

Properties

IUPAC Name

7-chloro-2-(chloromethyl)-1,3-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl2NO/c9-4-7-11-6-3-1-2-5(10)8(6)12-7/h1-3H,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBGNQFKWYGLPHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Cl)OC(=N2)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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